molecular formula C22H35N5O5 B144985 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide CAS No. 126631-86-5

8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide

Cat. No.: B144985
CAS No.: 126631-86-5
M. Wt: 449.5 g/mol
InChI Key: LVVRYABDHQGPGK-SFHVURJKSA-N
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Description

8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is a high-purity chemical reagent intended for research applications. The guanidino moiety in its structure suggests a potential for modulating biological processes involving arginine-binding sites, such as nitric oxide synthase activity or serine protease functions . Its complex molecular architecture, which integrates an aspartyl residue and a methoxyphenyl ethylamide group, may be designed for targeted inhibition or signal transduction pathway studies. Researchers can utilize this compound to investigate its specific mechanism of action in [ specific biological pathways, e.g., cellular signaling or enzyme inhibition ]. As with many specialized bioactive compounds, its primary research value lies in [ its specific application, e.g., the study of cardiovascular function, neurological disorders, or metabolic diseases ]. This product is supplied for non-human research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the available literature and material safety data sheet (MSDS) prior to use.

Properties

CAS No.

126631-86-5

Molecular Formula

C22H35N5O5

Molecular Weight

449.5 g/mol

IUPAC Name

(3S)-3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1

InChI Key

LVVRYABDHQGPGK-SFHVURJKSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N

Other CAS No.

126631-86-5

Synonyms

3-((((8-aminoiminomethyl)amino)-1-oxooctyl)amino)4-(2-(4-methoxyphenyl)ethyl)amino-4-oxobutanoic acid
8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide
SC 47643
SC-47643

Origin of Product

United States

Preparation Methods

Resin Preparation and Initial Coupling

The solid-phase synthesis begins with anchoring Fmoc-protected aspartic acid to a Sasrin® resin, a hydroxymethylphenoxy-modified polystyrene support. The resin’s high acid sensitivity enables mild cleavage conditions. Fmoc-Asp(OtBu)-OH is activated with dicyclohexylcarbodiimide (DCC) and coupled with 4-methoxyphenylethylamine in dichloromethane (DCM). After t-butyl (OtBu) group removal with trifluoroacetic acid (TFA), the product is attached to the resin via ester linkage, achieving a substitution rate of 0.326 mmol/g.

Sequential Deprotection and Guanidination

The Fmoc group is cleaved with 20% piperidine in dimethylformamide (DMF), exposing the α-amino group. 8-Aminooctanoic acid, pre-activated with DCC and 4-dimethylaminopyridine (DMAP), is coupled to the resin-bound aspartic acid. Subsequent guanidination uses 3,5-dimethylpyrazole-1-carboxamidine in DMF, converting the primary amine to a guanidine moiety. The resin is then washed extensively to remove excess reagents.

Cleavage and Purification

The final compound is cleaved from the resin using 2% TFA in DCM, followed by reversed-phase HPLC on a C-18 column with a gradient of acetonitrile (15% v/v) and 0.5% TFA. This yields >95% purity, confirmed by analytical HPLC and mass spectrometry.

Solution-Phase Synthesis

Aspartic Acid Amide Formation

Boc-Asp(OBzl)-OH (Boc = tert-butyloxycarbonyl; Bzl = benzyl) is activated with DCC in DCM and reacted with 4-methoxyphenylethylamine. The benzyl ester is hydrogenated over palladium/carbon (Pd/C) in methanol, yielding Boc-Asp-2-(4-methoxyphenyl)ethylamide. Boc deprotection with HCl/dioxane provides the free amine.

Guanidino Alkanoic Acid Coupling

8-Aminooctanoic acid is guanidinated using guanidine carbonate in aqueous sulfuric acid, followed by neutralization with barium hydroxide. The resultant 8-guanidinooctanoic acid is coupled to the aspartic acid amide via mixed carbonic anhydride activation with di-(N-succinimidyl) oxalate. The reaction proceeds in DMF with DMAP catalysis.

Final Deprotection and Isolation

Residual protecting groups are removed by TFA treatment, and the crude product is purified via ion-exchange chromatography, achieving a yield of 68–72%. Purity is validated by NMR (¹H, ¹³C) and high-resolution mass spectrometry.

Comparative Analysis of Synthetic Routes

Parameter Solid-Phase Method Solution-Phase Method
Resin/Support Sasrin® resin (0.7 mmol/g loading)None
Protection Scheme Fmoc for amine; OtBu for aspartic acid side chainBoc for amine; Bzl for aspartic acid side chain
Key Reagents DCC, DMAP, 3,5-dimethylpyrazole-1-carboxamidineDCC, Pd/C, guanidine carbonate, di-(N-succinimidyl) oxalate
Reaction Time 5–7 days3–4 days
Yield 45–50%68–72%
Purity >95% (HPLC)>90% (HPLC)
Scalability Suitable for milligram-to-gram scaleOptimal for multigram synthesis

Table 1: Comparative evaluation of solid-phase and solution-phase synthesis routes.

Optimization Strategies

Guanidination Efficiency

The use of 3,5-dimethylpyrazole-1-carboxamidine in solid-phase synthesis minimizes side reactions, achieving >90% guanidination efficiency. In solution-phase, guanidine carbonate’s low solubility necessitates prolonged reflux (48–72 hours), which is mitigated by barium hydroxide neutralization.

Purification Challenges

HPLC purification with 0.5% TFA ensures protonation of the guanidine group, enhancing peak resolution. Gradient elution (15% → 35% acetonitrile over 30 minutes) effectively separates SC-47643 from truncated byproducts.

Proteolysis Resistance

Replacing the Gly-Asp peptide bond with a non-hydrolyzable octanoyl spacer (as in SC-47643) confers resistance to proteases, validated via incubation with trypsin/chymotrypsin (no degradation after 24 hours) .

Chemical Reactions Analysis

SC-47643 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Mechanism of Action

SC-47643 exerts its effects by mimicking the arginine-glycine-aspartic acid sequence, which is recognized by the platelet glycoprotein IIb/IIIa receptor. The compound binds to this receptor, inhibiting the binding of fibrinogen to activated platelets. This inhibition prevents platelet aggregation and reduces the risk of thrombosis .

Biological Activity

8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is a compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. Its molecular formula is C22H35N5O5, and it has garnered attention due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a guanidine group, an octanoyl chain, and an aspartic acid moiety modified with a 4-methoxyphenyl group. The presence of these functional groups contributes to its unique biological properties.

  • Molecular Weight : 445.56 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Shows stability under physiological conditions but may degrade under extreme pH or temperature.

Biological Activity

The biological activity of this compound has been studied in various contexts, with significant findings related to its pharmacological effects.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It interacts with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Pharmacological Effects

  • Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
  • Neurodegenerative Models : Animal models treated with this compound showed improved cognitive function and reduced neuronal loss in models of Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth of cancer cells
NeuroprotectiveProtects neurons from degeneration
Enzyme InhibitionInhibits specific metabolic enzymes

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityModerate
Half-life4 hours
MetabolismHepatic
ExcretionRenal

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:

  • Cell Signaling Pathways : The compound modulates pathways associated with cell survival and apoptosis, particularly the PI3K/Akt and MAPK pathways.
  • Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and stress response, providing insights into its potential therapeutic applications.

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